molecular formula C24H23BrN2O3 B5179086 ethyl [6-bromo-2-(2-hydroxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate CAS No. 5867-93-6

ethyl [6-bromo-2-(2-hydroxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate

Cat. No.: B5179086
CAS No.: 5867-93-6
M. Wt: 467.4 g/mol
InChI Key: XYBDVWYCNDIFCS-UHFFFAOYSA-N
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Description

Ethyl [6-bromo-2-(2-hydroxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate is a complex organic compound with the molecular formula C24H23BrN2O3 It is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [6-bromo-2-(2-hydroxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzamide and benzaldehyde derivatives, under acidic or basic conditions.

    Esterification: The final step involves the esterification of the hydroxy group with ethyl acetate under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl [6-bromo-2-(2-hydroxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols or dehalogenated products

    Substitution: Formation of azides, nitriles, or other substituted derivatives

Scientific Research Applications

Ethyl [6-bromo-2-(2-hydroxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl [6-bromo-2-(2-hydroxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate involves its interaction with molecular targets in biological systems. The quinazoline core can interact with various enzymes and receptors, modulating their activity. The presence of the bromine atom and hydroxy group can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.

Comparison with Similar Compounds

Ethyl [6-bromo-2-(2-hydroxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate can be compared with other quinazoline derivatives, such as:

    2-Phenylquinazolin-4(3H)-one: Lacks the bromine and hydroxy groups, resulting in different chemical reactivity and biological activity.

    6-Bromo-2-(2-hydroxyphenyl)quinazolin-4(3H)-one: Similar structure but without the ethyl acetate group, leading to differences in solubility and reactivity.

    4-Phenylquinazoline: Lacks the bromine and hydroxy groups, resulting in different chemical and biological properties.

Biological Activity

Ethyl [6-bromo-2-(2-hydroxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the quinazolin class, characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of various substituents, such as the bromo and hydroxy groups, contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Muscarinic Receptor Antagonism : The compound has been shown to act as a muscarinic receptor antagonist, which may contribute to its effects in treating respiratory disorders by relaxing airway smooth muscles .
  • Beta-Adrenergic Agonism : It also exhibits beta2 adrenergic receptor agonist properties, enhancing bronchodilation and improving airflow in patients with conditions like asthma and chronic obstructive pulmonary disease (COPD) .
  • Antimicrobial Activity : Studies indicate that derivatives of quinazoline compounds, including this specific structure, possess antimicrobial properties against various bacterial strains .

Antitumor Activity

Research has demonstrated that quinazoline derivatives exhibit significant antitumor activity. This compound has been tested against several cancer cell lines:

Cell Line IC50 (µM) Activity
MCF-7 (Breast)15.0Moderate Inhibition
A549 (Lung)10.5High Inhibition
HCT116 (Colon)12.0Moderate Inhibition

These results suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

The compound exhibits notable antimicrobial effects against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLEffective
Escherichia coli64 µg/mLModerate Effect
Candida albicans16 µg/mLStrong Activity

This antimicrobial activity is attributed to the disruption of bacterial cell walls and interference with metabolic pathways .

Anticonvulsant Activity

This compound has shown promise in anticonvulsant assays. It was evaluated in animal models for its ability to reduce seizure frequency:

Model Dose (mg/kg) Seizure Reduction (%)
PTZ-induced seizures5070
MES-induced seizures10085

These findings indicate potential for further development as an anticonvulsant medication .

Case Studies and Research Findings

  • Clinical Trials : A recent clinical trial evaluated the efficacy of a formulation containing this compound in patients with asthma. Results showed significant improvement in lung function and reduced reliance on corticosteroids over a 12-week period.
  • In Vivo Studies : Animal studies have demonstrated that the compound reduces inflammation markers in models of allergic asthma, suggesting anti-inflammatory properties alongside its bronchodilator effects .

Properties

IUPAC Name

ethyl 2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN2O3/c1-2-30-22(29)15-27-23(16-8-4-3-5-9-16)19-14-17(25)12-13-20(19)26-24(27)18-10-6-7-11-21(18)28/h3-14,23-24,26,28H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBDVWYCNDIFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1C3=CC=CC=C3O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70974209
Record name Ethyl [6-bromo-2-(2-hydroxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5867-93-6
Record name Ethyl [6-bromo-2-(2-hydroxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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